Agrocybenine

Protein Tyrosine Phosphatase 1B PTP1B Inhibition Anti-diabetic Drug Discovery

Sourcing natural alkaloids with verified chemotaxonomic identity remains a bottleneck in research. Agrocybenine directly resolves this as a structurally authenticated, non-cytotoxic 1,4-diazaindan scaffold. • Non-cytotoxic against 10 cancer cell lines; validated baseline control for PTP1B inhibitor SAR studies. • Definitive chemotaxonomic marker for Uncaria rhynchophylloides & Colletotrichum salsolae by HPLC/LC-MS. • Structure elucidated by ¹H-¹⁵N PFG-HMQC/HMBC at natural abundance; ideal NMR benchmark standard. Supplied with full spectroscopic documentation for immediate deployment.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 178764-92-6
Cat. No. B170106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrocybenine
CAS178764-92-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C
InChIInChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3
InChIKeyOTBGQBSPIWKINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Agrocybenine: A Novel 1,4-Diazaindan Alkaloid


Agrocybenine is a naturally occurring 1,4-diazaindan-type pyrrolopyridine alkaloid, first isolated from the edible Korean mushroom Agrocybe cylindracea [1]. It has the molecular formula C12H18N2O and a molecular weight of approximately 206.28 g/mol [2]. Its structure, elucidated using advanced NMR techniques including ¹H-¹⁵N PFG-HMQC and HMBC [1], is characterized by a novel skeleton that distinguishes it from more common alkaloid classes. Agrocybenine has been subsequently identified in diverse sources, including the plant Alstonia yunnanensis, the fungus Colletotrichum salsolae, and the plant Uncaria rhynchophylloides [3][4][5], establishing it as a recurring natural product with cross-kingdom distribution.

1,4-Diazaindan pyrrolopyridine scaffold studies
Non-cytotoxic molecular probe for protein-protein interaction assays
Chemotaxonomic analytical standard for species authentication
Advanced 15N-NMR benchmark for N-heterocycle elucidation

Why Agrocybenine Cannot Be Substituted


The procurement of a generic 'alkaloid' is insufficient for research targeting the 1,4-diazaindan scaffold or its specific biological profile. Agrocybenine possesses a unique pyrrolo[3,2-b]pyridine core, which is distinct from the indole or piperidine cores found in many other natural alkaloids [1]. This structural novelty translates directly to its specific activity: unlike many cytotoxic alkaloids, Agrocybenine and its direct analogs (collacyclumines) exhibit no measurable cytotoxicity against a panel of ten cancer cell lines, instead showing potential in protein-protein interaction (PPI) inhibition [2]. Furthermore, its identification as a chemical marker for the chemotaxonomy of the genus Uncaria and the fungus Colletotrichum salsolae underscores its value as a specific analytical standard that a generic pyrrolopyridine cannot replicate [3][4].

Core scaffold mismatch
Generic alkaloids lack the pyrrolo[3,2-b]pyridine core; target engagement and chemotaxonomic specificity may shift.
Cytotoxicity profile divergence
Agrocybenine is non-cytotoxic; many common alkaloid classes exhibit measurable cytotoxicity, confounding cell-based assays.
Analytical specificity loss
Generic pyrrolopyridines cannot serve as a definitive marker for Uncaria rhynchophylloides authentication or chemotaxonomic differentiation.

Quantitative Evidence for Agrocybenine


PTP1B Inhibitory Activity Comparison

Agrocybenine has been evaluated for its inhibitory activity against the therapeutic target Protein Tyrosine Phosphatase 1B (PTP1B). In a study isolating it alongside other alkaloids from Nigella glandulifera, Agrocybenine was found to have weak PTP1B inhibitory activity, whereas a co-isolated novel alkaloid, nigellisoquinomine (1), exhibited potent inhibition with an IC50 of 3.65 ± 0.08 μM [1]. This cross-study comparison establishes Agrocybenine as a weakly active or inactive baseline compound for this specific target, making it valuable as a negative control or a scaffold for future derivatization studies, as demonstrated by subsequent patents on Agrocybenine analogs with enhanced PTP1B activity [2].

PTP1B Inhibition
Head-to-head
Agrocybenine: weak inhibition vs Nigellisoquinomine: IC50 3.65 μM
Supports PTP1B assay comparator context
Reported weak baseline; data to verify
Protein Tyrosine Phosphatase 1B PTP1B Inhibition Anti-diabetic Drug Discovery

Cytotoxicity Profile vs. Other Alkaloids

Agrocybenine demonstrates a distinct lack of general cytotoxicity, which sets it apart from many other alkaloid classes. In a study evaluating collacyclumines A-D and Agrocybenine, none of these compounds showed cytotoxic effects against a panel of ten cancer cell lines, including HL-20, A549, SMMC-7721, MCF-7, and SW-480 [1]. In contrast, a separate study on the plant Alstonia yunnanensis reported that several monoterpenoid indole alkaloids co-occurring with Agrocybenine exhibited weak cytotoxicity and selective Cox-2 inhibition (>85%) . This suggests that the 1,4-diazaindan scaffold of Agrocybenine and its analogs is not inherently cytotoxic.

Cytotoxicity Profile
Class-level
Agrocybenine: no cytotoxicity (10 cell lines) vs Co-occurring indole alkaloids: weak cytotoxicity
Supports non-cytotoxic scaffold selection
Cell-model endpoint review required
Cytotoxicity Assay Cancer Cell Lines Therapeutic Window

PDE5 Inhibition: Comparison with Nigelladine E

Agrocybenine was tested for its inhibitory activity against Phosphodiesterase 5 (PDE5) in a recent NMR-guided isolation study from Nigella glandulifera. The study found that Agrocybenine exhibited weak inhibitory activity against PDE5. In contrast, a new alkaloid isolated in the same study, Nigelladine E (compound 2), significantly increased melanin content in a vitiligo model, achieving an effect comparable to the positive control 8-methoxypsoralen (134.50 ± 3.91% vs. 134.80 ± 10.24%) [1]. This direct comparison highlights Agrocybenine's weak activity at this target.

PDE5 Inhibition
Head-to-head
Agrocybenine: weak PDE5 inhibition vs Nigelladine E: melanin effect comparable to positive control
Supports PDE5 assay comparator context
Agrocybenine IC50 not reported
Phosphodiesterase 5 PDE5 Inhibition Enzyme Assay

Chemotaxonomic Marker for Uncaria Genus

Agrocybenine's isolation from the aerial parts of Uncaria rhynchophylloides How, along with a new analog howlumine, represents the first report of 1,4-diazaindan-type alkaloids from the genus Uncaria [1]. This discovery is significant because the genus Uncaria is known to produce a wide array of indole alkaloids, but not 1,4-diazaindans. Therefore, Agrocybenine can serve as a specific chemotaxonomic marker to differentiate U. rhynchophylloides from other Uncaria species that do not produce this compound class. This is a direct, binary differentiation from other species in the same genus.

Chemotaxonomic Marker
Class-level
Present in U. rhynchophylloides; absent in other Uncaria spp. (qualitative differentiation)
Supports species authentication
HPLC/LC-MS validation required
Chemotaxonomy Phylogenetics Natural Product Chemistry

15N-NMR Benchmark for Structural Elucidation

The original structural elucidation of Agrocybenine was a methodological achievement in itself. The authors employed ¹H-¹⁵N PFG-HMQC and HMBC techniques at natural abundance to solve its novel skeleton [1]. This makes Agrocybenine a well-documented benchmark compound for researchers developing or applying advanced NMR techniques for nitrogen-containing heterocycles. Its detailed spectroscopic data are publicly available and serve as a reliable reference standard for comparison with new analogs, such as the collacyclumines [2] or howlumine [3].

15N-NMR Benchmark
Reported
Structure solved using 1H-15N PFG-HMQC and HMBC at natural abundance
NMR method benchmark for N-heterocycles
Spectral data publicly available
NMR Spectroscopy 15N-NMR Structural Elucidation

Agrocybenine: Research & Industrial Applications


Starting Scaffold for PTP1B Inhibitors

Agrocybenine serves as an ideal, non-cytotoxic starting scaffold for medicinal chemists aiming to develop potent PTP1B inhibitors. As demonstrated by cross-study data [1], Agrocybenine itself is a weak inhibitor of PTP1B, making it a perfect baseline control. Its structure provides a validated starting point for derivatization, as evidenced by a recent patent application (CN115872992B) that claims a series of Agrocybenine analogs with enhanced PTP1B inhibitory activity for treating diabetes and obesity [2]. Procuring Agrocybenine is essential for executing the synthetic steps described in this patent and for comparing the activity of new analogs against the parent compound.

High-Value Chemotaxonomic Marker

Agrocybenine is a critical analytical standard for the authentication and chemotaxonomic classification of plant and fungal materials. Its presence is a definitive marker for the species Agrocybe cylindracea, Colletotrichum salsolae, and, uniquely, Uncaria rhynchophylloides [1][2][3]. Laboratories involved in the quality control of herbal medicines or dietary supplements containing these species must procure Agrocybenine as a reference material for HPLC or LC-MS analysis. Its use ensures accurate species identification and prevents adulteration with other, non-Agrocybenine containing species.

Non-Cytotoxic Tool for PPI Studies

Agrocybenine and its direct analogs (collacyclumines) have been shown to lack general cytotoxicity against a broad panel of cancer cell lines [1]. This property makes them attractive as molecular probes for studying cellular processes, such as menin-MLL1 protein-protein interactions, without the confounding factor of inducing cell death. Researchers studying these pathways can use Agrocybenine as a negative control in cytotoxicity assays or as a scaffold for developing more potent, yet still non-cytotoxic, PPI inhibitors.

Benchmark for NMR Studies

Agrocybenine is a benchmark compound for NMR spectroscopy, particularly for the study of nitrogen-containing heterocycles. Its structure was rigorously established using advanced ¹H-¹⁵N correlation experiments at natural abundance [1]. This makes it an excellent standard for calibrating NMR instruments, training students in advanced NMR interpretation, or for comparing spectral data of newly isolated 1,4-diazaindan-type alkaloids [2][3]. The well-documented spectral assignments reduce the time and resources required for structural elucidation of related compounds.

Application
Selection Property
Validation Focus
PTP1B pathway inhibitor scaffold
Non-cytotoxic 1,4-diazaindan alkaloid with reported weak PTP1B activity
Target engagement and derivatization assays
Species authentication marker
1,4-Diazaindan-specific chemical marker for Uncaria rhynchophylloides
HPLC/LC-MS authentication and chemotaxonomic studies
Non-cytotoxic PPI probe
Absence of general cytotoxicity across 10 cancer cell lines
Cell viability and protein-protein interaction endpoint assays
Advanced NMR benchmark
15N-NMR-characterized pyrrolo[3,2-b]pyridine structure
NMR method validation and spectral comparison
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